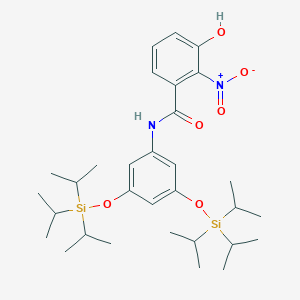

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of triisopropylsilyl groups and a nitrobenzamide moiety contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of phenolic groups with triisopropylsilyl chloride, followed by nitration and subsequent amidation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of hydroxyl or other substituted derivatives.

Scientific Research Applications

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.

Mechanism of Action

The mechanism of action of N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triisopropylsilyl groups can influence the compound’s solubility and reactivity. The compound may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(3,5-bis((Trimethylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide

- N-(3,5-bis((Tert-butyldimethylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide

Uniqueness

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide is unique due to the presence of triisopropylsilyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different silyl protecting groups.

Biological Activity

N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide, with the CAS number 2741464-26-4, is a synthetic compound belonging to the class of nitrobenzamides. Its structural complexity and unique functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C31H50N2O6Si2, with a molecular weight of 602.92 g/mol. The compound features two triisopropylsilyl ether groups attached to a phenolic backbone, which may enhance its lipophilicity and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C31H50N2O6Si2 |

| Molecular Weight | 602.92 g/mol |

| CAS Number | 2741464-26-4 |

| Purity | 97% |

Cholinesterase Inhibition

Recent studies have highlighted the importance of cholinesterase inhibitors in treating neurodegenerative diseases such as Alzheimer's. Compounds similar in structure to this compound have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of benzamide compounds demonstrated IC50 values ranging from 18.2 to 196.6 μmol/L for AChE inhibition, indicating moderate activity against cholinesterases .

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Nitrogen-containing compounds often exhibit antioxidant properties due to their ability to scavenge free radicals. Preliminary assessments suggest that the presence of the nitro group in the benzamide structure may enhance electron donation capabilities, thus contributing to antioxidant activity.

The biological activity of this compound can be attributed to several mechanisms:

- Cholinergic Modulation : By inhibiting AChE and BuChE, this compound may increase acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.

- Antioxidant Mechanism : The nitro group may facilitate interactions with reactive oxygen species (ROS), potentially reducing oxidative stress in neuronal tissues.

- Lipophilicity Enhancement : The triisopropylsilyl groups may improve membrane permeability, allowing better access to target sites within cells.

Study on Cholinesterase Inhibition

In a comparative study involving various benzamide derivatives, this compound was evaluated alongside known inhibitors like rivastigmine. Results indicated that certain derivatives exhibited superior inhibition profiles against AChE and BuChE .

Antioxidant Efficacy Assessment

A separate study assessed the antioxidant properties of related compounds using DPPH scavenging assays. The results suggested that modifications in the aromatic system could lead to enhanced radical-scavenging activity, positioning these compounds as potential therapeutic agents for oxidative stress-related conditions .

Properties

IUPAC Name |

N-[3,5-bis[tri(propan-2-yl)silyloxy]phenyl]-3-hydroxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50N2O6Si2/c1-19(2)40(20(3)4,21(5)6)38-26-16-25(32-31(35)28-14-13-15-29(34)30(28)33(36)37)17-27(18-26)39-41(22(7)8,23(9)10)24(11)12/h13-24,34H,1-12H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWADPRVLXADONQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)[N+](=O)[O-])O[Si](C(C)C)(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50N2O6Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.